2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Overview
Description
2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, such compounds typically participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Trifluoromethylpyridines, a related class of compounds, have been used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Result of Action
Related trifluoromethylpyridines have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but lacks the hydroxyl group, which can affect its reactivity and applications.
2-Hydroxy-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is unique due to the presence of both the trifluoromethoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)11-10(17)5-2-6-16-11/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUQMUOSLNMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683137 | |
Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261513-74-9 | |
Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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